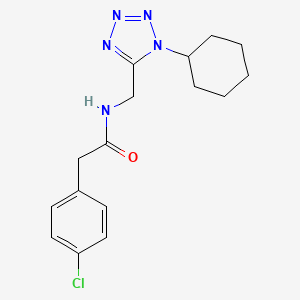
2-(4-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H20ClN5O and its molecular weight is 333.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-chlorophenyl)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)acetamide, with the CAS number 921503-54-0, is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of this compound is C16H20ClN5O with a molecular weight of approximately 333.81 g/mol. The compound features a chlorophenyl group, a cyclohexyl-substituted tetrazole moiety, and an acetamide functional group, which are critical for its biological properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of compounds similar to this compound.
Table 1: Antimicrobial Activity Overview
| Compound | Target Organism | Activity Level |
|---|---|---|
| 2-(4-chlorophenyl)-N-acetamide | Staphylococcus aureus | Effective |
| Escherichia coli | Moderate | |
| Candida albicans | Less Effective | |
| Methicillin-resistant S. aureus | Highly Effective |
The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA), while demonstrating moderate activity against Gram-negative bacteria like Escherichia coli and lower effectiveness against fungi such as Candida albicans .
The mechanism by which this compound exerts its antimicrobial effects is not fully understood but is hypothesized to involve:
- Cell Membrane Disruption : The lipophilic nature of the chlorophenyl group may facilitate penetration into bacterial membranes.
- Inhibition of Enzymatic Activity : The tetrazole ring might interact with specific enzymes or receptors, disrupting normal cellular functions.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research indicates that halogenated phenyl groups enhance lipophilicity, improving membrane permeability and overall antimicrobial efficacy. For instance, compounds with a para-chloro substitution on the phenyl ring have shown superior activity compared to their ortho or meta counterparts .
Study 1: Antimicrobial Screening
A recent study screened various N-substituted phenyl acetamides, including derivatives of 2-(4-chlorophenyl)-N-acetamide. The results indicated that compounds with similar structures exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Specifically, those with halogen substitutions were noted for their enhanced activity against MRSA .
Study 2: Pharmacological Evaluation
Another investigation focused on the pharmacological profiles of related compounds. The study highlighted that the presence of the tetrazole moiety significantly contributed to the bioactivity, suggesting that it may serve as a pharmacophore for future drug development targeting bacterial infections .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[(1-cyclohexyltetrazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O/c17-13-8-6-12(7-9-13)10-16(23)18-11-15-19-20-21-22(15)14-4-2-1-3-5-14/h6-9,14H,1-5,10-11H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIPHONXEGQNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














